An In-Depth Technical Guide to Methyl 1-(Methylsulfonyl)-1H-indole-2-carboxylate: Synthesis, Characterization, and Biological Significance
An In-Depth Technical Guide to Methyl 1-(Methylsulfonyl)-1H-indole-2-carboxylate: Synthesis, Characterization, and Biological Significance
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Functionalization of the indole nitrogen provides a powerful avenue for modulating biological activity. This technical guide focuses on a specific N-functionalized indole, methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate, often referred to as N-mesyl indole-2-carboxylate methyl ester. We will provide a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of the broader biological significance of N-sulfonylated indoles in contemporary drug discovery, with a particular focus on their emerging roles in oncology and neuropharmacology. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel indole derivatives.
Core Molecular Attributes: Formula and Molecular Weight
A precise understanding of a molecule's fundamental properties is the cornerstone of all subsequent experimental work. For the purposes of this guide, we will focus on the methyl ester of N-mesyl indole-2-carboxylic acid.
The journey to determining the molecular formula and weight of our target compound begins with its precursor, methyl 1H-indole-2-carboxylate. This starting material possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol .
The "N-mesyl" designation signifies the introduction of a methanesulfonyl group (-SO₂CH₃) onto the indole nitrogen. This addition modifies the molecular composition as follows:
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Addition of one sulfur atom (S)
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Addition of one methyl group (CH₃)
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Addition of two oxygen atoms (O₂)
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Loss of one hydrogen atom (H) from the indole nitrogen
This leads to a net addition of CH₃SO₂ to the parent molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 |
| Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate | C₁₁H₁₁NO₄S | 253.27 [1] |
This fundamental data is critical for accurate reagent stoichiometry in synthesis, and for the interpretation of mass spectrometry data during characterization.
Synthesis of Methyl 1-(Methylsulfonyl)-1H-indole-2-carboxylate: A Validated Experimental Protocol
The synthesis of N-sulfonylated indoles is a well-established transformation in organic chemistry. The protocol provided here is a robust, self-validating procedure adapted from standard methodologies for the N-sulfonylation of amines and indoles. The underlying principle is the deprotonation of the relatively acidic indole N-H proton by a suitable base, generating a nucleophilic indolide anion that subsequently attacks the electrophilic sulfur atom of methanesulfonyl chloride.
Causality of Experimental Choices
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Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the reaction to completion. Triethylamine (Et₃N) or pyridine can also be used, but may require longer reaction times or heating as they are weaker bases.
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Solvent Selection: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are excellent solvent choices as they are aprotic and will not react with the sodium hydride or the electrophile. The anhydrous nature of the solvent is critical to prevent quenching of the base and hydrolysis of the methanesulfonyl chloride.
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Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction between the indole and sodium hydride. The subsequent addition of methanesulfonyl chloride is also carried out at low temperature to mitigate potential side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.
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Work-up Procedure: The aqueous work-up serves to quench any unreacted sodium hydride and to separate the organic product from inorganic salts. Washing with a saturated sodium bicarbonate solution neutralizes any remaining acidic species, and a final brine wash aids in the removal of water from the organic layer.
Step-by-Step Synthesis Protocol
Materials:
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Methyl 1H-indole-2-carboxylate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
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Methanesulfonyl chloride (MsCl)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (for extraction and chromatography)
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Hexanes (for chromatography)
Procedure:
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 1H-indole-2-carboxylate (1.0 eq). Dissolve the starting material in anhydrous THF or DCM (approximately 10 mL per gram of indole).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
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Sulfonylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate.
Caption: Workflow for the synthesis of methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate.
Characterization: A Self-Validating System
Confirmation of the successful synthesis and purity of the target compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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The disappearance of the broad singlet corresponding to the N-H proton of the starting material (typically observed > 9 ppm) is a primary indicator of successful N-sulfonylation.
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A new singlet will appear in the aliphatic region (around 3.0-3.5 ppm) corresponding to the three protons of the methanesulfonyl (mesyl) group.
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The aromatic protons of the indole ring will likely experience a downfield shift due to the electron-withdrawing nature of the sulfonyl group.
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The singlet for the methyl ester protons will remain in its characteristic region (around 3.9 ppm).
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¹³C NMR:
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The carbon of the methanesulfonyl group will appear as a new signal in the aliphatic region (around 40-45 ppm).
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The carbons of the indole ring, particularly those closer to the nitrogen, will exhibit shifts in their resonance compared to the starting material.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z = 253.27. In high-resolution mass spectrometry (HRMS), this value will be even more precise, confirming the elemental composition. Common adducts such as [M+H]⁺ (m/z = 254.28) or [M+Na]⁺ (m/z = 276.26) are also frequently observed.
Biological Significance and Applications in Drug Discovery
The N-sulfonylation of indoles is not merely a chemical modification; it is a strategic approach to modulate the pharmacological properties of this important scaffold. N-sulfonylated indoles have emerged as a promising class of compounds with diverse biological activities.
Modulation of Cancer-Related Signaling Pathways
A significant body of research has demonstrated the potent anti-cancer properties of N-sulfonylated indole derivatives. These compounds have been shown to interact with key cellular targets and signaling pathways implicated in cancer progression.
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Tubulin Polymerization Inhibition: Several N-sulfonylated indoles act as microtubule-destabilizing agents.[2] They bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[2][3]
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STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. N-arylsulfonylsubstituted-1H indole derivatives have been identified as dual inhibitors of both STAT3 and tubulin.[3] These compounds can inhibit the phosphorylation of STAT3 at Tyr705, a critical step for its activation.[3]
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PI3K/Akt/mTOR/NF-κB Signaling: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Indole compounds and their derivatives are known to be effective modulators of this pathway and the downstream NF-κB signaling network. This modulation can inhibit cancer cell invasion, angiogenesis, and reverse the epithelial-to-mesenchymal transition (EMT) phenotype, which is associated with drug resistance.
Caption: N-sulfonylated indoles modulate key signaling pathways in cancer.
Applications in Neuropharmacology
Beyond oncology, N-sulfonylated indoles have shown promise in the field of neuroscience.
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5-HT₆ Receptor Ligands: N-arylsulfonylindoles have been designed and synthesized as selective ligands for the 5-HT₆ serotonin receptor.[4] This receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. Blockade of the 5-HT₆ receptor is thought to enhance cognitive function.[4]
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Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in certain types of cancer, such as medulloblastoma. A novel indole derivative containing a benzylsulfonyl group has been shown to suppress Hh signaling by inhibiting the Smoothened (SMO) receptor.[5] This compound was also effective against a drug-resistant mutant of SMO, highlighting its potential to overcome clinical resistance to existing Hh pathway inhibitors.[5]
Conclusion
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate serves as a representative example of a class of molecules with significant and growing importance in medicinal chemistry and drug development. Its synthesis is straightforward and relies on fundamental principles of organic chemistry. The introduction of the N-mesyl group profoundly influences the electronic properties of the indole ring, unlocking a diverse range of biological activities. The demonstrated ability of N-sulfonylated indoles to modulate critical signaling pathways in cancer and to interact with key receptors in the central nervous system underscores their potential as scaffolds for the development of novel therapeutics. This guide provides the foundational chemical knowledge and a practical synthetic framework to empower researchers to further explore the therapeutic potential of this fascinating class of compounds.
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